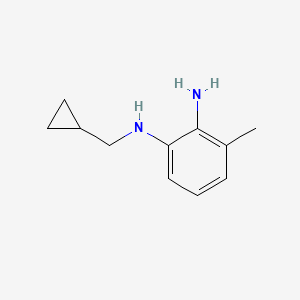

N1-(cyclopropylmethyl)-3-methylbenzene-1,2-diamine

Description

Properties

Molecular Formula |

C11H16N2 |

|---|---|

Molecular Weight |

176.26 g/mol |

IUPAC Name |

1-N-(cyclopropylmethyl)-3-methylbenzene-1,2-diamine |

InChI |

InChI=1S/C11H16N2/c1-8-3-2-4-10(11(8)12)13-7-9-5-6-9/h2-4,9,13H,5-7,12H2,1H3 |

InChI Key |

KXMGDZFEOSXZMH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)NCC2CC2)N |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

-

Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) enhance amine nucleophilicity. Patent CN1821234A highlights toluene as an effective solvent for analogous alkylations.

-

Base : Alkali hydroxides (e.g., NaOH, KOH) neutralize liberated HX, shifting equilibrium toward product formation. A molar ratio of 1:1 base-to-amine is critical to prevent over-alkylation.

-

Temperature : Mild conditions (25–70°C) minimize side reactions, such as cyclopropane ring opening.

Example Protocol :

-

Dissolve 3-methylbenzene-1,2-diamine (1.0 equiv) in anhydrous toluene under nitrogen.

-

Add cyclopropylmethyl bromide (1.1 equiv) dropwise at 25°C.

-

Introduce aqueous NaOH (1.1 equiv) to neutralize HBr.

-

Heat to 70°C for 6 hours, followed by aqueous workup and column chromatography (EtOAc/hexane).

Yield : 70–85% after purification.

Reductive Amination Using Cyclopropanecarbaldehyde

Reductive amination offers an alternative route by condensing 3-methylbenzene-1,2-diamine with cyclopropanecarbaldehyde in the presence of a reducing agent. This method avoids handling reactive alkyl halides.

Mechanism and Reagents

-

Imine Formation : The primary amine reacts with cyclopropanecarbaldehyde to form an imine intermediate.

-

Reduction : Sodium triacetoxyborohydride (STAB) selectively reduces the imine to the secondary amine without affecting the cyclopropane ring.

Optimization Insights :

-

Solvent : Dichloromethane (DCM) or methanol ensures solubility of both reactants.

-

Stoichiometry : A 1:1 ratio of diamine to aldehyde prevents dialkylation.

-

Additives : Catalytic acetic acid accelerates imine formation.

Example Protocol :

-

Combine 3-methylbenzene-1,2-diamine (1.0 equiv) and cyclopropanecarbaldehyde (1.05 equiv) in DCM.

-

Add STAB (1.2 equiv) at 0°C and stir for 12 hours.

-

Quench with saturated NaHCO₃, extract with DCM, and purify via recrystallization (ethanol/water).

Yield : 65–78%, with purity >95% by HPLC.

Trichloroacetimidate-Mediated Cyclopropylmethylation

This advanced method utilizes trichloroacetimidate derivatives to introduce the cyclopropylmethyl group under mild conditions. The approach is adapted from intramolecular cyclopropylmethylation techniques.

Key Steps

-

Imidate Synthesis : React 3-methylbenzene-1,2-diamine with trichloroacetonitrile and a base (e.g., DBU) to form a bis-trichloroacetimidate intermediate.

-

Alkylation : Treat the imidate with cyclopropylmethanol in the presence of a Lewis acid (e.g., BF₃·OEt₂).

Advantages :

-

High regioselectivity for the N1 position.

-

Avoids strong bases, preserving acid-sensitive functional groups.

Example Protocol :

-

Prepare bis-trichloroacetimidate by reacting diamine (1.0 equiv) with CCl₃CN (2.0 equiv) and DBU (0.1 equiv) in DCM.

-

Add cyclopropylmethanol (1.1 equiv) and BF₃·OEt₂ (0.2 equiv) at −20°C.

-

Warm to room temperature, quench with NaHCO₃, and purify via silica gel chromatography.

Yield : 60–70%, with minimal byproducts.

Catalytic Cross-Coupling Using Cyclopropylmethylboronic Acid

Transition-metal-catalyzed cross-coupling provides a modern approach to install the cyclopropylmethyl group. Suzuki-Miyaura coupling is particularly effective.

Reaction Design

-

Substrate : 3-Methyl-2-nitrobenzene-1-amine undergoes nitro reduction followed by coupling with cyclopropylmethylboronic acid.

-

Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) facilitates the coupling.

Optimization Parameters :

-

Temperature : 80–100°C in toluene/ethanol mixtures.

-

Base : K₂CO₃ or Cs₂CO₃ ensures deprotonation of the boronic acid.

Example Protocol :

-

Reduce 3-methyl-2-nitrobenzene-1-amine to 3-methylbenzene-1,2-diamine using H₂/Pd-C.

-

React with cyclopropylmethylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv) in toluene/ethanol (3:1).

-

Heat at 90°C for 8 hours, filter, and concentrate.

Yield : 50–60%, requiring further purification via distillation.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Complexity | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 70–85 | 90–95 | Low | High |

| Reductive Amination | 65–78 | 95–98 | Moderate | Moderate |

| Trichloroacetimidate | 60–70 | 85–90 | High | Low |

| Cross-Coupling | 50–60 | 80–85 | Very High | Low |

Key Observations :

-

Nucleophilic substitution balances yield and scalability, making it preferred for industrial applications.

-

Reductive amination offers superior purity but requires stringent stoichiometric control.

-

Trichloroacetimidate and cross-coupling methods are niche, suited for laboratory-scale synthesis of derivatives.

Chemical Reactions Analysis

Types of Reactions

N1-(cyclopropylmethyl)-3-methylbenzene-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding nitro or carbonyl compounds.

Reduction: Formation of amines or alcohols.

Substitution: Formation of alkylated derivatives.

Scientific Research Applications

N1-(cyclopropylmethyl)-3-methylbenzene-1,2-diamine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which N1-(cyclopropylmethyl)-3-methylbenzene-1,2-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropylmethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Electronic Comparisons

The table below summarizes key structural features and properties of N1-(cyclopropylmethyl)-3-methylbenzene-1,2-diamine and its analogs:

*Estimated based on structural analogs.

Key Observations:

Methoxypropyl: The methoxy group (electron-donating) increases electron density on the benzene ring, which may improve solubility in polar solvents compared to the hydrophobic cyclopropylmethyl group . Bis(trifluoromethyl)benzyl: Strong electron-withdrawing trifluoromethyl groups reduce basicity of the amine, making the compound suitable for applications requiring stabilized intermediates in catalysis .

Physicochemical Properties

- Solubility : The 3-methyl group on the benzene ring likely improves lipophilicity compared to unsubstituted analogs like N1-(3-methoxypropyl)benzene-1,2-diamine .

- Thermal Stability : Cyclopropylmethyl’s strain energy (~27 kcal/mol) may reduce thermal stability relative to saturated alkyl chains (e.g., methoxypropyl) .

Biological Activity

N1-(cyclopropylmethyl)-3-methylbenzene-1,2-diamine, also known as 1-N-(cyclopropylmethyl)-3-methylbenzene-1,2-diamine, is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of 176.26 g/mol. Its structure includes a cyclopropylmethyl group and two amine functionalities attached to a benzene ring. The presence of these functional groups contributes to its distinct chemical properties and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in enzyme inhibition and receptor interaction. Its unique structure allows it to interact with multiple molecular targets, making it a candidate for further pharmacological studies.

Key Biological Activities

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

- Study on Enzyme Interaction : A study highlighted the compound's interaction with enzymes related to cancer metabolism. The findings suggested that the compound could inhibit specific pathways involved in tumor growth.

- Comparative Analysis : A comparative analysis with structurally similar compounds indicated that the unique cyclopropylmethyl substitution enhances binding affinity and stability compared to other amine derivatives.

Table 1: Comparative Biological Activity of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Cyclopropyl group + two amines | Enzyme inhibition; receptor interaction |

| N1-cyclopropylbenzene-1,2-diamine | Lacks methyl group | Different reactivity; lower binding affinity |

| N,N-Dimethylbenzene-1,2-diamine | Dimethyl substitution | Reduced interaction potential |

Mechanistic Insights

Understanding the mechanism by which this compound exerts its biological effects is crucial for drug development. Studies employing techniques such as molecular docking and enzyme kinetics have provided insights into how this compound interacts at the molecular level.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.